Tetraammonium ethylenediaminetetraacetate
Overview
Description
Tetraammonium ethylenediaminetetraacetate is a versatile chelating agent commonly used in various industrial and scientific applications. It is the tetraammonium salt of ethylenediaminetetraacetic acid (EDTA), known for its ability to form stable complexes with metal ions. This compound is widely utilized in industries such as water treatment, textiles, and pharmaceuticals due to its excellent metal-binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraammonium ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the tetraammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using ethylenediaminetetraacetic acid and ammonium hydroxide. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: Tetraammonium ethylenediaminetetraacetate primarily undergoes complexation reactions with metal ions. It forms stable complexes with a wide range of metals, including calcium, magnesium, and iron.
Common Reagents and Conditions: The compound is typically used in aqueous solutions, and the reactions occur under ambient conditions. No additional reagents are required for the complexation process, as the tetraammonium salt itself acts as the chelating agent.
Major Products Formed: The major products of these reactions are metal-EDTA complexes, which are stable and soluble in water. These complexes are used in various applications, such as water softening, scale removal, and analytical chemistry.
Scientific Research Applications
Chemistry: In chemistry, tetraammonium ethylenediaminetetraacetate is used as a chelating agent in analytical techniques such as titrimetry and spectroscopy. It helps in the accurate determination of metal ion concentrations in samples.
Biology: In biological research, the compound is used to study metal ion homeostasis and transport in cells. It helps in understanding the role of metal ions in biological processes and their interactions with biomolecules.
Medicine: In medicine, this compound is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions, such as lead and mercury, and facilitates their excretion from the body.
Industry: In the industrial sector, the compound is used in water treatment processes to remove metal ions and prevent scale formation in boilers and cooling systems. It is also used in the textile industry for dyeing and finishing processes.
Mechanism of Action
Tetraammonium ethylenediaminetetraacetate exerts its effects by forming stable complexes with metal ions through its multiple carboxylate and amine groups. These groups coordinate with metal ions, resulting in the formation of soluble complexes that can be easily removed or analyzed.
Molecular Targets and Pathways Involved: The primary molecular targets of this compound are metal ions, which it binds to form complexes. The pathways involved include metal ion transport and homeostasis in biological systems, as well as metal ion removal in industrial processes.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound of tetraammonium ethylenediaminetetraacetate, EDTA is also a powerful chelating agent but lacks the ammonium groups.
Iminodisuccinic acid (IDS): A biodegradable alternative to EDTA, IDS is used in similar applications but is more environmentally friendly.
Methylglycinediacetic acid (MGDA): Another biodegradable chelating agent, MGDA is used in cleaning products and industrial applications.
Uniqueness: this compound is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications. Its ammonium groups enhance its solubility and stability, making it more effective than its parent compound, EDTA.
Properties
IUPAC Name |
tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESFYQKBUCDEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027820 | |
Record name | Tetraammonium ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22473-78-5 | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraammonium ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraammonium ethylenediaminetetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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